2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid
Description
2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid is a benzofuran derivative featuring a methoxy-oxoethyl group (-CH2-C(O)-OCH3) at position 2 and a carboxylic acid (-COOH) at position 7. The methoxy-oxoethyl group introduces ester functionality, enhancing reactivity for further derivatization, while the carboxylic acid at position 7 provides polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(2-methoxy-2-oxoethyl)-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-16-10(13)6-8-5-7-3-2-4-9(12(14)15)11(7)17-8/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZBQAXPKIBCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(O1)C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855862 | |
| Record name | 2-(2-Methoxy-2-oxoethyl)-1-benzofuran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260874-99-4 | |
| Record name | 2-(2-Methoxy-2-oxoethyl)-1-benzofuran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid typically involves the reaction of benzofuran derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of benzofuran-7-carboxylic acid with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzofuran ring .
Scientific Research Applications
2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
Physicochemical Properties
- Solubility: The carboxylic acid group at position 7 in the target compound increases water solubility compared to non-acid derivatives (e.g., ethyl esters in ). However, the methoxy-oxoethyl ester at position 2 introduces hydrophobicity, balancing overall polarity.
- Melting Points : Derivatives with electron-withdrawing groups (e.g., -Br in ) exhibit higher melting points due to stronger intermolecular forces. The target compound’s ester group may lower its melting point compared to carboxylic acid analogs (e.g., 7-methoxy-2-carboxylic acid in ).
Crystallographic and Spectroscopic Data
- Hydrogen Bonding : The carboxylic acid group in the target compound likely forms O–H⋯O and C–H⋯O hydrogen bonds, as observed in 2-(2-ethoxy-2-oxoacetamido)benzoic acid ().
- NMR Profiles : Substituents at position 2 (e.g., methoxy-oxoethyl) would produce distinct 1H NMR signals compared to methyl or ethoxy groups ().
Biological Activity
2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzofuran backbone with a carboxylic acid functional group and a methoxy-oxoethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 234.21 g/mol. Its structure combines both aromatic and aliphatic features, making it interesting for various chemical applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been shown to exhibit antiproliferative effects against various cancer cell lines.
-
Case Study on Breast Cancer:
A study assessed the antiproliferative activity of similar benzofuran derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, one derivative demonstrated an IC50 value of 2.52 ± 0.39 μM, indicating strong antiproliferative action comparable to standard chemotherapeutics like Doxorubicin .- Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) |
|----------|-----------|------------|
| 9e | MDA-MB-231| 2.52 ± 0.39|
| Control | - | - |
- Table 1: Antiproliferative Activity of Benzofuran Derivatives
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its interaction with carbonic anhydrases (CAs), which are crucial metalloenzymes involved in various physiological processes.
-
Inhibition Studies:
Inhibitory assays against different isoforms of human carbonic anhydrases (hCA I, II, IX, and XII) have been conducted, revealing that certain derivatives can effectively inhibit these enzymes, which are linked to tumorigenesis and other pathological conditions .- Table 2: Inhibition Data for hCA Isoforms
| Compound | hCA Isoform | K_i (μM) |
|----------|-------------|----------|
| 9e | hCA IX | 3.1 |
| 9b | hCA II | 10.1 |
- Table 2: Inhibition Data for hCA Isoforms
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Cell Cycle Arrest: Treatment with this compound has been shown to induce cell cycle disturbances in cancer cells, leading to increased populations in the G2-M phase and sub-G1 phase indicative of apoptosis .
- Apoptosis Induction: The compound has been associated with early and late apoptosis in treated cancer cells, as evidenced by Annexin V-FITC/PI binding assays .
Structural Comparisons
Comparative studies with structurally similar compounds reveal that the unique combination of the benzofuran core with specific substituents enhances the biological activity of this compound.
- Comparison Table: Similar Compounds
Compound Name Molecular Formula Unique Features 4-(2-Methoxy-2-oxoethyl)benzoic acid Lacks benzofuran structure 5-Methoxybenzofuran-2-carboxylic acid Different substitution pattern Methyl 4-(2-methoxy-2-oxoethyl)benzoate Ester derivative showing different reactivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
